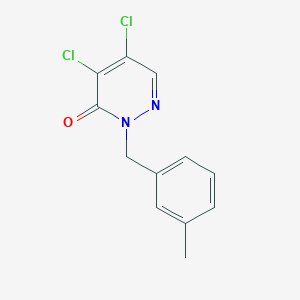

4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-[(3-methylphenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c1-8-3-2-4-9(5-8)7-16-12(17)11(14)10(13)6-15-16/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYCIQYGTIUXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C(=C(C=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968278 | |

| Record name | 4,5-Dichloro-2-[(3-methylphenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5353-29-7 | |

| Record name | 4,5-Dichloro-2-[(3-methylphenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dichloro 2 3 Methylbenzyl Pyridazin 3 2h One and Its Analogs

Classical Synthetic Approaches to the Pyridazinone Core

The construction of the pyridazinone ring system can be achieved through several established synthetic strategies. These methods often involve the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions from Dicarbonyl Compounds and Hydrazines

A cornerstone in the synthesis of pyridazinones is the cyclocondensation reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.org This approach is versatile, allowing for the introduction of various substituents on the pyridazinone ring depending on the choice of the starting materials. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyridazinone ring.

The nature of the dicarbonyl compound is crucial. For instance, γ-ketoacids react with hydrazines to form dihydropyridazinones, which can be subsequently oxidized to the corresponding pyridazinones. thieme-connect.de Similarly, maleic acid anhydrides and their derivatives condense with hydrazines to produce maleic hydrazides, which are a subset of pyridazinones. thieme-connect.de

| Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyridazinone Type |

| γ-Ketoacid | Hydrazine hydrate | Dihydropyridazinone |

| Maleic anhydride | Substituted hydrazine | Substituted maleic hydrazide |

| 1,4-Diketone | Phenylhydrazine | N-Phenylpyridazinone |

This table illustrates the versatility of the cyclocondensation approach with different starting materials.

Synthesis from Mucochloric Acid and Phenylhydrazine Derivatives

Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) is a highly functionalized and reactive starting material for the synthesis of various heterocyclic compounds, including pyridazinones. cbijournal.com The reaction of mucochloric acid with phenylhydrazine derivatives provides a direct route to 4,5-dichloropyridazin-3(2H)-ones.

The synthesis involves the reaction of mucochloric acid with a substituted phenylhydrazine in an acidic medium, typically with heating. cbijournal.com For example, the reaction of mucochloric acid with p-methylphenyl hydrazine in diluted sulfuric acid under reflux yields [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one. cbijournal.com This method is advantageous due to the commercial availability of mucochloric acid, which can be prepared from furfural. researchgate.netgoogle.com

Regioselective Synthesis Strategies

The synthesis of substituted pyridazinones often raises the issue of regioselectivity, especially when using unsymmetrical dicarbonyl compounds or substituted hydrazines. Controlling the position of substituents on the pyridazinone ring is critical for the biological activity of the final compound.

Several strategies have been developed to achieve regioselective synthesis. One approach involves the use of directing groups on the starting materials that favor one reaction pathway over another. Another strategy is to employ multi-step reaction sequences where the regiochemistry is controlled at each step. For example, the inverse-electron-demand Diels-Alder reaction has been utilized for the regioselective synthesis of pyridazines. organic-chemistry.org The choice of reaction conditions, such as solvent and temperature, can also influence the regiochemical outcome of the cyclocondensation reaction.

Targeted Synthesis of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one

The targeted synthesis of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one builds upon the classical methods, particularly the reaction of mucochloric acid with a specific hydrazine derivative.

Precursor Synthesis and Functionalization

The key precursors for the synthesis of the target molecule are mucochloric acid and 2-(3-methylbenzyl)hydrazine. While mucochloric acid is commercially available, the synthesis of 2-(3-methylbenzyl)hydrazine may be required.

The synthesis of substituted hydrazines can be achieved through various methods. One common approach is the reduction of the corresponding hydrazone or N-nitrosamine. Alternatively, the direct alkylation of hydrazine with a suitable alkyl halide, such as 3-methylbenzyl chloride, can be employed, although this may lead to polyalkylation. kirj.ee Careful control of reaction conditions and the use of protecting groups can mitigate this issue. For instance, a tridentate nitrogen-sulfur Schiff base has been synthesized by the condensation of 6-methyl-2-formylpyridine with S-3-methylbenzyldithiocarbazate, indicating a pathway to functionalized benzyl (B1604629) hydrazine derivatives. researchgate.net

Once the 2-(3-methylbenzyl)hydrazine precursor is obtained, it is reacted with mucochloric acid. The reaction proceeds via a cyclocondensation mechanism, similar to that described for phenylhydrazine derivatives, to form the desired 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the solvent, temperature, reaction time, and the nature of the catalyst or acid promoter.

For the synthesis of a similar compound, [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, a significant improvement in yield and reduction in reaction time was achieved by using diluted sulfuric acid as the medium and refluxing for 2 hours, compared to a previously reported method using aqueous sodium hydroxide at 100°C for 24 hours. cbijournal.com This suggests that an acidic medium is beneficial for this transformation.

Further optimization for the synthesis of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one would involve screening different acids (e.g., hydrochloric acid, acetic acid), solvents (e.g., water, ethanol, dioxane), and reaction temperatures to identify the optimal conditions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion. Purification of the final product is typically achieved through recrystallization or column chromatography.

| Parameter | Condition 1 | Condition 2 (Optimized for analog) |

| Solvent/Medium | Aqueous NaOH | Diluted H2SO4 |

| Temperature | 100°C | Reflux |

| Reaction Time | 24 hours | 2 hours |

| Yield | Not specified | 96% |

This table compares reaction conditions for the synthesis of a pyridazinone analog, highlighting the potential for optimization. cbijournal.com

Derivatization Strategies of the 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one Scaffold

The derivatization of the 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one scaffold is a versatile approach to creating a library of compounds with diverse functionalities. The presence of two reactive chlorine atoms and an adaptable benzyl moiety allows for a multitude of chemical transformations.

N-Substitution Reactions on the Pyridazinone Ring

The initial step in synthesizing the target compound involves the N-substitution of the parent 4,5-dichloropyridazin-3(2H)-one ring. This is typically achieved through an N-alkylation reaction. The nitrogen atom at the 2-position of the pyridazinone ring acts as a nucleophile, attacking an appropriate electrophile, in this case, a 3-methylbenzyl halide (e.g., 3-methylbenzyl chloride or bromide).

The reaction generally proceeds via a nucleophilic substitution (SN2) mechanism. The pyridazinone is often deprotonated with a base (e.g., potassium carbonate, sodium hydride) to enhance its nucleophilicity, followed by the addition of the alkylating agent. This method allows for the introduction of a wide variety of substituents at the N-2 position, including the 3-methylbenzyl group, which is crucial for building the core structure of the target compound. Appending hydrophobic tails, such as benzyl groups, is a common strategy in modifying pyridazinone scaffolds. nih.gov

Halogen-Directed Functionalization at C-4 and C-5 Positions

The two chlorine atoms at the C-4 and C-5 positions of the pyridazinone ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of functionalizing the scaffold. The electron-withdrawing nature of the pyridazinone ring system facilitates the attack of nucleophiles, leading to the displacement of one or both chlorine atoms.

The regioselectivity of the substitution (i.e., whether the nucleophile attacks C-4 or C-5) is influenced by several factors, including the nature of the substituent at the N-2 position, the nucleophile itself, and the reaction conditions. Studies on related 4,5-dichloropyridazinone systems have shown that reactions with various nucleophiles, such as amines, can lead to selective substitution at either position. For instance, in the synthesis of related compounds, refluxing 2-aryl-4,5-dichloropyridazin-3-one with various amines in the presence of a base like cesium carbonate leads to the selective substitution of the chlorine at the C-5 position. chemistrysteps.com This allows for the precise introduction of new functional groups.

Common nucleophiles used in these reactions include:

Primary and secondary amines

Alcohols and thiols

Azides

Heterocyclic compounds

This halogen-directed functionalization is a powerful tool for creating analogs of 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one with tailored properties.

Modifications of the Benzyl Moiety at the N-2 Position

Further diversity can be achieved by chemically modifying the 3-methylbenzyl group after its attachment to the pyridazinone ring. The benzylic positions—both the methylene (B1212753) group (CH2) attached to the nitrogen and the methyl group (CH3) on the benzene ring—are reactive sites.

Potential modifications include:

Benzylic Bromination : The methyl group on the benzyl ring can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator. manac-inc.co.jpmasterorganicchemistry.com This introduces a bromine atom, creating a benzyl bromide derivative that can be further substituted with a variety of nucleophiles to introduce new functional groups.

Oxidation : The benzylic methyl group can be oxidized to other functional groups. beilstein-journals.org Strong oxidizing agents like potassium permanganate (KMnO4) can convert the methyl group into a carboxylic acid (Ar-CH3 → Ar-COOH). beilstein-journals.org Milder or more selective reagents could potentially yield an aldehyde (Ar-CHO) or a benzylic alcohol (Ar-CH2OH). These transformations introduce polar functional groups that can significantly alter the molecule's properties.

These modifications allow for the fine-tuning of the molecule's structure distant from the core pyridazinone ring.

Introduction of Other Substituents (e.g., Amino, Cyclic/Acyclic Amine Moieties, Heterocycles)

As an extension of the halogen-directed functionalization (Section 2.3.2), a wide variety of substituents can be introduced at the C-4 and C-5 positions. The reaction of 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one with different nucleophiles is a key strategy for generating diverse analogs.

Specifically, the introduction of amino, cyclic/acyclic amine moieties, and various heterocycles has been explored in similar pyridazinone systems. Research has demonstrated the successful synthesis of 4-chloro-5-(amino)-2-aryl-(2H)-pyridazin-3-one derivatives by reacting the dichloro precursor with a range of amines. chemistrysteps.com The reaction is typically carried out by refluxing the starting material with the desired amine in a suitable solvent like acetonitrile. chemistrysteps.com

Below is a table summarizing the types of amine nucleophiles that have been successfully used in substitution reactions on the 4,5-dichloropyridazinone scaffold.

| Nucleophile Category | Specific Examples | Position of Substitution |

|---|---|---|

| Acyclic Amines | Diethylamine, Dibutylamine, N-Ethylaniline | C-5 |

| Cyclic Amines | Pyrrolidine, Piperidine (B6355638), Morpholine | C-5 |

| Aromatic Amines | Aniline | C-5 |

| Heterocycles (as N-nucleophiles) | Piperazine, Imidazole | C-5 |

| Heterocycles (as S-nucleophiles) | 2-Mercaptopyrimidine | C-4 or C-5 |

Data derived from studies on analogous 2-aryl-4,5-dichloropyridazin-3-one systems. chemistrysteps.comresearchgate.net

Green Chemistry Principles in the Synthesis of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one Derivatives

The principles of green chemistry aim to make chemical synthesis more environmentally friendly, efficient, and safer. These principles can be applied to the synthesis and derivatization of pyridazinone compounds. Key green approaches include the use of microwave-assisted synthesis, multicomponent reactions, and safer solvents. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. manac-inc.co.jpacs.org This technique can be effectively applied to several steps in the synthesis of 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one and its derivatives:

N-Alkylation: The reaction of 4,5-dichloropyridazin-3(2H)-one with 3-methylbenzyl halide can be accelerated under microwave irradiation, potentially reducing the time required from hours to minutes.

Nucleophilic Aromatic Substitution: The substitution of chlorine atoms at the C-4 and C-5 positions with various nucleophiles is also amenable to microwave heating, which can improve the efficiency of creating a diverse library of analogs. nih.gov

Other green chemistry strategies applicable to pyridazinone synthesis include:

Catalysis: Using efficient catalysts can reduce energy consumption and waste generation.

Solvent Selection: Opting for greener solvents or even solvent-free reaction conditions can significantly reduce the environmental impact. researchgate.net

One-Pot Reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel (one-pot) minimizes the need for purification of intermediates, thereby saving time, resources, and reducing waste. nih.gov

By incorporating these principles, the synthesis of 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one derivatives can be made more sustainable and efficient.

Chemical Reactivity and Transformations of the Pyridazinone Core in 4,5 Dichloro 2 3 Methylbenzyl Pyridazin 3 2h One and Its Analogues

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridazine (B1198779) ring, especially when substituted with electron-withdrawing groups like halogens, makes it susceptible to nucleophilic attack. thieme-connect.de This reactivity is a cornerstone for the functionalization of the pyridazinone core.

Reactivity at Halogenated Positions (C-4 and C-5)

The chlorine atoms at the C-4 and C-5 positions of the pyridazinone ring are prime sites for nucleophilic substitution. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions of 4,5-dichloropyridazin-3(2H)-ones with various amines, substitution often occurs preferentially at one of the chlorinated positions. cbijournal.com

Studies on analogous 4,5-dichloropyridazin-3(2H)-ones have shown that reactions with nucleophiles like phenols and amines lead to the displacement of one or both chlorine atoms. researchgate.netresearchgate.net The reaction of 2-(4-methylphenyl)-4,5-dichloropyridazin-3-one with various aliphatic and cyclic amines in the presence of cesium carbonate resulted in the selective substitution at the C-5 position. cbijournal.com

| Nucleophile | Product | Position of Substitution | Reference |

| Various amines | 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | C-5 | cbijournal.com |

| Phenols | Diphenoxy derivatives | C-4 and C-5 | researchgate.net |

Influence of N-Substitution on Ring Reactivity

The substituent at the N-2 position of the pyridazinone ring can significantly modulate the reactivity of the entire heterocyclic system. researchgate.net The electronic and steric properties of the N-substituent can influence the electrophilicity of the C-4 and C-5 positions, thereby affecting the rate and regioselectivity of nucleophilic substitution reactions.

For example, the reactivity of 2-substituted-4,5-dichloropyridazin-3(2H)-ones towards nucleophiles is dependent on the nature of the N-2 substituent. researchgate.net While specific studies detailing the direct influence of the 3-methylbenzyl group are not extensively available, analogous systems with different N-substituents provide valuable insights into these electronic and steric effects.

Electrophilic Aromatic Substitution on Peripheral Moieties

While the pyridazinone ring itself is electron-deficient and generally unreactive towards electrophiles, the peripheral aromatic moieties, such as the 3-methylbenzyl group, can undergo electrophilic aromatic substitution. The methyl group on the benzyl (B1604629) ring is an activating group, directing incoming electrophiles to the ortho and para positions. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions could potentially be performed on the benzyl ring, provided the pyridazinone core is stable under the reaction conditions.

Oxidation and Reduction Pathways of the Pyridazinone Ring System

The pyridazinone ring system can undergo both oxidation and reduction, leading to a variety of transformed products. Oxidation can occur at the nitrogen atoms of the pyridazine ring. nih.gov Dehydrogenation of related dihydropyridazinone systems can lead to the formation of the fully aromatic pyridazinone or pyridazine ring. nih.gov

Conversely, reduction of the pyridazinone ring can also be achieved. Catalytic hydrogenation can be employed to reduce the double bonds within the ring or to remove halogen substituents. For instance, dehalogenation of a pyridazino[3,4-b]oxazepine system was achieved through catalytic transfer hydrogenation. sciforum.net

Palladium-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyridazinone systems. thermofishersci.innobelprize.org Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be utilized to introduce a wide variety of substituents at the halogenated C-4 and C-5 positions. thermofishersci.inyoutube.com

These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. nobelprize.org The choice of ligand, base, and solvent can be critical for achieving high yields and selectivity. rsc.org While specific examples for 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one are not detailed in the provided search results, the general applicability of these methods to dichloropyridazinone scaffolds is well-established. nih.gov

| Coupling Reaction | Reactants | Product | Catalyst System |

| Suzuki-Miyaura | Dichloroheteroarene, Arylboronic acid | Aryl-substituted heteroarene | Pd catalyst, ligand, base |

| Negishi | Dichloroheteroarene, Organozinc reagent | Aryl/Alkyl-substituted heteroarene | Pd catalyst, ligand |

| Kumada | Dichloroheteroarene, Grignard reagent | Aryl/Alkyl-substituted heteroarene | Pd catalyst, ligand |

Rearrangement Reactions and Tautomerism Studies

Pyridazin-3(2H)-ones can exhibit keto-enol tautomerism, although the keto form is generally predominant. nih.gov The equilibrium can be influenced by the solvent and the nature of the substituents on the ring.

Rearrangement reactions, such as the Smiles rearrangement, have been observed in related pyridazinone systems under specific conditions. For example, the cyclization of a 4-chloro-5-hydroxyalkylamino-6-nitro derivative was found to proceed through a Smiles rearrangement to form a differently fused ring system. sciforum.net These types of rearrangements can provide pathways to novel heterocyclic scaffolds.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

A thorough search for ¹H NMR and ¹³C NMR spectral data for 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one did not yield any specific experimental results. This information is crucial for assigning the chemical environment of the protons and carbon atoms within the molecule, confirming the substitution pattern on the benzyl (B1604629) ring and the integrity of the pyridazinone core. While data exists for isomers and related pyridazinone derivatives, no spectra for the title compound are available in the public domain.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental IR or FT-IR spectra for 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one could be found. Such spectra would be used to identify characteristic absorption bands for the key functional groups, including the carbonyl (C=O) stretch of the pyridazinone ring, C-Cl bonds, aromatic C-H bonds, and the unique fingerprint region for the compound.

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry or liquid chromatography-mass spectrometry (LC-MS) data for 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one. This analysis would be essential to confirm the molecular weight of the compound and to study its fragmentation pattern, which provides valuable information about its substructures.

Elemental Analysis for Empirical Formula Confirmation

No published elemental analysis data for 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one was located. This technique is fundamental for confirming the empirical formula of a synthesized compound by providing the percentage composition of elements such as carbon, hydrogen, and nitrogen.

X-Ray Crystallography for Solid-State Structure Determination

A search for single-crystal X-ray diffraction data for 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one yielded no results. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information. While crystal structures for closely related pyridazinone compounds are available, the specific structure for the title compound has not been reported.

Due to the absence of detailed research findings and specific data for 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one in the searched scientific literature, it is not possible to generate the requested thorough and informative article with the required data tables at this time.

Computational Chemistry and in Silico Studies of 4,5 Dichloro 2 3 Methylbenzyl Pyridazin 3 2h One and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of pyridazinone derivatives. These methods allow for the detailed analysis of molecular structure, electron distribution, and reactivity.

Table 1: Frontier Molecular Orbital Energies of a Related Pyridazinone Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.65 |

Note: Data is illustrative and based on typical values for pyridazinone derivatives.

Molecular Electrostatic Potential (MEP) maps are a valuable tool derived from quantum chemical calculations for predicting the reactivity of molecules. researchgate.net These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For a related compound, 4,5-Dichloropyridazin-3-(2H)-one, the most negative region was found to be located on the oxygen atom, indicating it as a likely site for electrophilic attack. researchgate.net Such predictions are crucial for understanding how 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one and its analogues might interact with other molecules, including biological receptors.

The pyridazinone ring contains nitrogen atoms and a keto functionality that can undergo protonation reactions. nih.gov Understanding the protonation behavior is important as it can significantly influence the molecule's solubility, stability, and ability to interact with biological targets through hydrogen bonding. nih.gov Computational studies can predict the most likely sites of protonation by calculating the proton affinities of different atoms within the molecule. This information is vital for comprehending the behavior of these compounds in physiological environments.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This method is widely used in drug discovery to understand how a ligand, such as 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one, might interact with a specific protein target.

Molecular docking simulations can estimate the binding affinity between a ligand and a receptor, often expressed as a binding energy score. nih.govmdpi.com A lower binding energy generally suggests a more stable and favorable interaction. Studies on various pyridazinone derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes and G-protein coupled receptors. nih.gov For example, docking studies have been used to evaluate the binding of pyridazinone analogues to targets such as monoamine oxidase B (MAO-B) and aspartate aminotransferase. nih.govmdpi.com These simulations help in identifying promising drug candidates by predicting their potential efficacy. nih.gov

Table 2: Predicted Binding Affinities of Pyridazinone Analogues with Target Proteins

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Analogue A | MAO-B | -8.5 |

| Analogue B | Aspartate Aminotransferase | -7.9 |

| Analogue C | Cyclooxygenase-2 (COX-2) | -9.2 |

Note: Data is illustrative and based on published findings for various pyridazinone derivatives.

Beyond predicting binding affinity, molecular docking also reveals the specific interactions that stabilize the ligand-receptor complex. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in a study of pyridazinone derivatives as MAO-B inhibitors, docking analysis revealed that the carbonyl group of the pyridazinone ring formed a hydrogen bond with a key tyrosine residue in the enzyme's active site. mdpi.com Similarly, the 3-methylbenzyl group of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one is likely to engage in hydrophobic interactions within a receptor's binding pocket. dergipark.org.tr Identifying these key interaction sites is crucial for understanding the structure-activity relationships of these compounds and for designing more potent and selective analogues. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic nature of molecules and their interactions over time. By simulating the movements of atoms and molecules, MD provides a detailed view of conformational changes and the stability of ligand-receptor complexes, which are critical for understanding biological function. pitt.edu

For pyridazinone derivatives, MD simulations have been employed to investigate their binding stability with target proteins. For instance, in studies of pyridazinone analogs as lipase (B570770) inhibitors, MD simulations were conducted to examine the interactions between the compounds and the target enzyme. cumhuriyet.edu.tr These simulations, often run for nanoseconds, track parameters such as the root-mean-square deviation (RMSD) of the protein's alpha carbons and the ligand itself. cumhuriyet.edu.tr A stable RMSD value over the simulation time suggests that the ligand has found a stable binding pose within the receptor's active site. cumhuriyet.edu.tr

Conformational analysis through MD simulations reveals the flexibility of the pyridazinone scaffold and its substituents. The 3-methylbenzyl group in 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one, for example, can adopt various orientations, which influences its interaction with a binding pocket. MD simulations can explore the energetically favorable conformations of the molecule both in a solvent environment and when bound to a biological target. nih.gov The stability of these conformations and the interactions they form, such as hydrogen bonds and hydrophobic contacts, are crucial determinants of binding affinity and, consequently, biological activity. nih.gov Analysis of the binding energy throughout the simulation can further quantify the stability of the ligand-protein complex. researchgate.net

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Pyridazinone Derivatives (excluding toxicological parameters)

The pharmacokinetic profile of a drug candidate, often summarized by ADME properties, is a critical factor in its success. researchgate.net In silico tools provide a rapid and cost-effective means to predict these properties early in the drug discovery process, allowing for the prioritization of compounds with favorable drug-like characteristics. imedpub.comgithub.com Various pyridazinone derivatives have been subjected to computational ADME predictions using platforms like SwissADME, pkCSM, and Qikprop. researchgate.netjaptronline.comresearchgate.net

These predictions are based on the molecule's structure and physicochemical properties. Key parameters evaluated include absorption (e.g., human intestinal absorption, Caco-2 cell permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), and metabolism (e.g., cytochrome P450 enzyme inhibition). cumhuriyet.edu.trresearchgate.netnih.gov For example, predictions for some pyridazinone derivatives have shown high oral absorption values, which is essential for orally administered drugs. cumhuriyet.edu.tr The blood-brain barrier (BBB) penetration is another crucial parameter, particularly for compounds targeting the central nervous system. researchgate.netnih.gov

The table below summarizes typical ADME properties predicted for pyridazinone analogs based on various in silico studies.

| ADME Parameter | Predicted Property | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Predicts the rate of drug absorption across the intestinal epithelial cell barrier. cumhuriyet.edu.tr |

| Blood-Brain Barrier (BBB) Penetration | Variable (Low to High) | Determines if the compound can enter the central nervous system. researchgate.net |

| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts if the compound will be actively transported out of cells, affecting its distribution. researchgate.net |

| CYP450 Enzyme Inhibition (e.g., CYP1A2, CYP2C9, CYP3A4) | Inhibitor/Non-inhibitor | Indicates potential for drug-drug interactions. nih.gov |

| Plasma Protein Binding | High | Affects the free concentration of the drug available to exert its pharmacological effect. cumhuriyet.edu.tr |

| LogP (Lipophilicity) | Within optimal range (e.g., <5) | Influences absorption, solubility, and membrane permeability. cumhuriyet.edu.trasianpubs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key structural, physicochemical, or electronic features (descriptors) that influence activity, QSAR models can be used to predict the potency of untested compounds and guide the rational design of new, more effective analogs. nih.govmdpi.com

For pyridazinone derivatives, QSAR studies have been successfully applied to understand and optimize various biological activities. asianpubs.orgmdpi.com The process involves several steps:

Data Set Selection : A series of structurally related pyridazinone compounds with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These can be 2D descriptors (e.g., topological indices, atom pair counts) or 3D descriptors (e.g., steric and electronic fields). nih.govresearchgate.net

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the observed biological activity. asianpubs.orgmdpi.com

Model Validation : The predictive power of the QSAR model is rigorously assessed using statistical metrics and validation techniques to ensure its reliability. mdpi.com

In the context of pyridazinone analogs, QSAR models have revealed important structural requirements for activity. For example, a study on the fungicidal activity of pyridazinone derivatives showed that factors like the atomic electronegativity (AE) and the partition coefficient (log P) were key determinants of potency. asianpubs.org Such insights are invaluable for the design of novel analogs of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one. By manipulating the substituents on the pyridazinone ring or the benzyl (B1604629) moiety to optimize the influential descriptors identified by a QSAR model, chemists can synthesize new compounds with a higher probability of possessing enhanced biological activity. nih.govrsc.org

Structure Activity Relationship Sar Studies of 4,5 Dichloro 2 3 Methylbenzyl Pyridazin 3 2h One Derivatives

Impact of Substituents at the N-2 Position on In Vitro Activity

The N-2 position of the pyridazinone ring is a critical site for modification, and the nature of the substituent at this position significantly modulates the biological profile of the resulting compounds. sarpublication.com Research on various 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives has demonstrated that this position plays a pivotal role in determining analgesic and anti-inflammatory activities. sarpublication.com

The introduction of an acetamide (B32628) side chain at the N-2 position has been shown to enhance analgesic and anti-inflammatory actions, often with reduced ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com Furthermore, the substitution with arylpiperazinylalkyl groups at this position has led to compounds with notable antinociceptive effects. sarpublication.com In a study on pyrrolo[3,4-d]pyridazinone derivatives, the size of the substituent at the N-2 position (via a 1,2,4-triazole (B32235) ring) was found to be a key determinant of cytotoxicity and cyclooxygenase (COX) inhibitory activity. Derivatives with a small methyl group were generally non-toxic and showed good COX-2 inhibitory potential, whereas larger aryl substituents often led to increased cytotoxicity and diminished or no COX inhibitory activity. nih.gov This suggests that steric bulk at the N-2 position is a sensitive parameter for biological activity.

For the parent compound, the 3-methylbenzyl group at the N-2 position provides a specific lipophilic and steric profile. Modifications to this group, such as replacing it with smaller alkyl chains, incorporating different aromatic or heterocyclic rings, or introducing functional groups like amides, can drastically alter the compound's interaction with its biological target.

Table 1: Impact of N-2 Substituents on Pyridazinone Activity

| N-2 Substituent Type | General Impact on In Vitro Activity | Example Class |

|---|---|---|

| Acetamide Side Chain | Increased analgesic and anti-inflammatory activity. sarpublication.com | 2-Acetamido-pyridazinones |

| Arylpiperazinylalkyl Groups | Potent antinociceptive effects. sarpublication.com | 2-(piperazinylalkyl)-pyridazinones |

| Small Alkyl Groups (e.g., Methyl) | Favorable for COX-2 inhibition; low cytotoxicity. nih.gov | 2-Methyl-pyrrolo[3,4-d]pyridazinones |

| Large Aryl Groups | Increased cytotoxicity; poor COX inhibition. nih.gov | 2-Aryl-pyrrolo[3,4-d]pyridazinones |

Role of Halogen Substituents at C-4 and C-5 on In Vitro Biological Profiles

The chlorine atoms at the C-4 and C-5 positions of the pyridazinone ring are key features of the core structure, significantly influencing both reactivity and biological activity. Dihalo-substituted furanones, which share structural similarities, are known to be highly reactive molecules, with the halogens acting as labile leaving groups that facilitate further chemical transformations. nih.gov This reactivity is mirrored in the 4,5-dichloropyridazinone scaffold.

The presence of halogens at C-4 and C-5 is often associated with potent biological effects. For instance, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to possess good analgesic activity without the significant side effects of many NSAIDs. sarpublication.com The electron-withdrawing nature of the chlorine atoms can influence the electronic distribution of the entire pyridazinone ring system, affecting its ability to interact with biological macromolecules.

Moreover, the C-4 and C-5 positions are amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities. In one study, the chlorine at the C-5 position of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one was selectively replaced by various cyclic and acyclic amino groups. cbijournal.com This modification led to a series of 4-chloro-5-amino derivatives with significant in vitro cytotoxic activity against liver, breast, and leukemia cancer cell lines. cbijournal.com The nature of the introduced amino group was found to be critical for the observed anticancer and antioxidant activity, highlighting the importance of the substituent at the C-5 position. This indicates that while the C-4 chlorine may be important for maintaining a certain activity profile, the C-5 position offers a strategic point for diversification to generate compounds with new or improved biological properties. cbijournal.comnih.gov

Table 2: Influence of C-4/C-5 Halogens and Their Substitution on Activity

| Position | Substituent | General Impact on In Vitro Activity |

|---|---|---|

| C-4 & C-5 | Dichloro | Confers analgesic activity; provides a reactive scaffold for further synthesis. sarpublication.comcbijournal.com |

| C-4 | Chloro | Maintained in derivatives that show cytotoxic activity. cbijournal.com |

| C-5 | Amino (various) | Introduction of amino groups leads to potent anticancer and antioxidant activities. cbijournal.com |

Influence of Modifications on the Benzyl (B1604629) Moiety on In Vitro Activity

The 2-(3-methylbenzyl) substituent is a defining feature of the title compound, contributing to its lipophilicity and steric properties, which are crucial for target binding. Modifications to this benzyl moiety can fine-tune the compound's pharmacological profile. SAR studies on related pyridazinone derivatives have shown that the nature and position of substituents on an aromatic ring attached to the core structure can have a profound impact on activity.

For example, in a series of pyridazinones with a (2-fluorophenyl)piperazine moiety, substitutions on a separate phenyl ring showed that a meta-bromo group resulted in a more potent MAO-B inhibitor than a para-bromo group. For para-substitutions, the inhibitory potency for MAO-B followed the order: -Cl > -N(CH3)2 > -OCH3 > Br > F > -CH3 > -H. researchgate.net This demonstrates the sensitivity of the biological activity to both the electronic and steric nature of the substituent on the phenyl ring.

Table 3: Predicted Impact of Benzyl Moiety Modifications on Activity

| Modification Type | Predicted Influence on In Vitro Activity | Rationale Based on Related Compounds |

|---|---|---|

| Positional Isomerism of Methyl Group | Altered steric fit in the binding pocket, potentially changing potency. | SAR is often sensitive to the spatial arrangement of substituents. researchgate.net |

| Replacement with Electron-Donating Groups (e.g., -OCH3) | Modified electronic character, potentially altering target interaction. | Substituent electronic effects are known to modulate the activity of related series. researchgate.net |

| Replacement with Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Modified electronic character and lipophilicity, impacting potency. | Halogen substitutions on phenyl rings significantly impact the biological activity of pyridazinones. researchgate.net |

Stereochemical Considerations and Enantiomeric Effects on In Vitro Biological Activity

While the parent compound, 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one, is achiral, the introduction of chiral centers through chemical modification can lead to the formation of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. researchgate.netbeilstein-journals.org This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

SAR studies on related chiral pyridazinone-based structures underscore the importance of stereochemistry. For instance, in the development of tricyclic pyridazinone derivatives as potential STAT3 inhibitors, a promising benzocinnolinone compound was resolved into its enantiomers. The subsequent in vitro evaluation revealed that the (S)-(-)-enantiomer was twice as potent as the (R)-(+)-enantiomer, clearly demonstrating a stereoselective interaction with the biological target. nih.gov

The synthesis of pyridazinone derivatives containing a chiral building block, such as a 2-hydroxymethylpyrrolidino moiety, necessitates the separation of the resulting enantiomers to evaluate their individual biological profiles. nih.gov For derivatives of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one, chirality could be introduced by, for example, modifying the benzylic methylene (B1212753) bridge or by adding a chiral substituent at the C-5 position. Evaluating the separated enantiomers would be a critical step in the drug development process, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or contribute to off-target effects. researchgate.netmdpi.com

Development of SAR Models for Specific In Vitro Biological Targets

To better understand and predict the biological activity of pyridazinone derivatives, computational methods and quantitative structure-activity relationship (QSAR) models are frequently employed. eurekalert.org These models provide valuable insights into the physicochemical properties and structural features that govern a compound's interaction with a specific biological target.

For a series of pyridazinone-like compounds screened for anti-inflammatory activity, an SAR classification model was developed using atom pair descriptors and physicochemical parameters. This model helped to elucidate the relationship between the chemical structures and their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activity, revealing that the anti-inflammatory effect was independent of N-formyl peptide receptor (FPR) agonism for many of the compounds. nih.gov

In another study, a QSAR model for a series of pyridazinone derivatives was established using multiple linear regression. asianpubs.org The model indicated that atomic charge and the logarithm of the partition coefficient (log P) were key factors influencing fungicidal activity. Specifically, higher atomic charge and lower log P were correlated with increased activity. asianpubs.org Pharmacophore modeling has also been used to identify essential features for activity. For pyridazinone-based inhibitors of the SrtA enzyme, the pharmacophore was found to consist of two hydrophobic regions and three hydrogen-bond acceptors, which interact with key residues in the enzyme's active site. researchgate.net

For derivatives of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one, developing similar SAR and QSAR models would be instrumental. By correlating structural modifications (e.g., at the N-2, C-5, and benzyl positions) with changes in in vitro activity against a specific target (e.g., a particular kinase, enzyme, or receptor), a predictive model could be built. Such a model would guide the rational design of new derivatives with optimized potency and selectivity, thereby accelerating the drug discovery process. researchgate.netresearchgate.net

In Vitro Biological Activity Investigations of 4,5 Dichloro 2 3 Methylbenzyl Pyridazin 3 2h One and Its Analogs

In Vitro Anticancer Activity Studies

The anticancer potential of pyridazinone derivatives has been a subject of significant research interest. Various analogs have been synthesized and evaluated for their efficacy against several cancer cell lines, demonstrating a range of activities from cytotoxicity to the induction of apoptosis and inhibition of angiogenesis.

Cytotoxicity Assays Against Specific Cancer Cell Lines (e.g., HEP3BPN 11, MDA 453, HL60, AGS)

The cytotoxic effects of several pyridazinone analogs have been evaluated against a panel of human cancer cell lines. These studies are crucial in the initial screening for potential anticancer agents.

A series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were tested for their in vitro cytotoxic activity against HEP3BPN 11 (liver cancer), MDA 453 (breast cancer), and HL60 (leukemia) cell lines. The percentage of cytotoxicity was determined using the MTT assay at a concentration of 100 μM. Notably, compounds with a piperidine (B6355638) or cyclopentylamine (B150401) substitution at the C-5 position showed significant activity against the HEP3BPN 11 cell line. For the MDA 453 cell line, the analog with a cyclopentylamine substitution exhibited the highest cytotoxicity. Against the HL 60 cell line, the derivative containing an N,N-dimethylethylene diamine at the C-5 position was the most active.

In a separate study, a series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were synthesized and evaluated for their anti-proliferative effects against gastric adenocarcinoma (AGS) cells. These compounds were designed to have low toxicity and were assessed using MTT and LDH assays, with doxorubicin (B1662922) as a positive control. Several of these analogs demonstrated good anti-proliferative effects against AGS cells.

Interactive Table: Cytotoxicity of 2-p-tolyl-pyridazin-3-one Analogs

| Compound ID | Substitution at C-5 | HEP3BPN 11 (% Cytotoxicity ± SD) | MDA 453 (% Cytotoxicity ± SD) | HL60 (% Cytotoxicity ± SD) |

| 4a | Piperidine | 76.78 ± 0.1 | - | - |

| 4e | Cyclopentylamine | 79.04 ± 0.2 | 73.09 ± 0.10 | - |

| 4g | N,N-dimethylethylene diamine | - | - | 76.33 ± 0.10 |

| Standard | Doxorubicin | 84.46 ± 0.73 | - | - |

Data is presented as the mean percentage of cytotoxicity at a 100 μM concentration.

Anti-Proliferative Effects in Cell Culture Models

The anti-proliferative effects of pyridazinone derivatives have been investigated in various cell culture models. A study on novel 3(2H)-pyridazinone derivatives with a piperazinyl linker revealed their ability to inhibit the proliferation of gastric adenocarcinoma (AGS) cells. The introduction of this specific linker between the pyridazinone core and an additional phenyl ring was a key structural feature for their anti-proliferative activity.

Investigations into Apoptotic Mechanisms (e.g., Bax expression, morphological changes, oxidative stress induction)

Further investigations into the mechanism of action of these pyridazinone analogs have pointed towards the induction of apoptosis. For the most promising compounds from the series of 3(2H)-pyridazinone derivatives with a piperazinyl linker, their effects were linked to the induction of oxidative stress. This was evidenced by the release of hydrogen peroxide and observable morphological changes in the cells, such as cell blebbing, which are characteristic of apoptosis. To further confirm the apoptotic pathway, the expression of the pro-apoptotic protein Bax was measured by flow cytometry, which supported the hypothesis that these compounds exert their anticancer effects by inducing apoptosis.

Antiangiogenic Potential in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The antiangiogenic potential of certain 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives was assessed by measuring their ability to inhibit proangiogenic cytokines. The compounds that showed promising cytotoxicity were further tested for their inhibitory effects on cytokines such as TNFα, IGF1, VEGF, IL6, FGFb, TGFβ, EGF, and Leptin.

Interactive Table: Antiangiogenic Activity of Selected 2-p-tolyl-pyridazin-3-one Analogs

| Compound ID | Inhibition of Proangiogenic Cytokines |

| 4a | Potent inhibition of VEGF and Leptin |

| 4e | Potent inhibition of TNFα, VEGF, FGFb, TGFβ, and EGF |

| 4g | Inhibition of TNFα, VEGF, IL6, and EGF |

The table summarizes the inhibitory effects of the compounds on various tumor growth-promoting cytokines at a 0.01 mM concentration.

In Vitro Antimicrobial Activity

In addition to their anticancer properties, pyridazinone derivatives have also been explored for their antimicrobial activity. The emergence of drug-resistant bacteria necessitates the discovery of new classes of antibacterial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Several studies have demonstrated the antibacterial potential of various pyridazinone derivatives against both Gram-positive and Gram-negative bacteria.

In one study, a novel series of pyridazinone derivatives was synthesized and screened for antibacterial activity against a panel of bacteria including Staphylococcus aureus (Methicillin-resistant) (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Some of these compounds showed significant activity, with minimum inhibitory concentration (MIC) values in the low micromolar range. mdpi.com For instance, one compound was particularly effective against S. aureus (MRSA), while another exhibited potent activity against the Gram-negative bacteria A. baumannii and P. aeruginosa. mdpi.com

Another study reported the synthesis of 6-phenyl–pyridazine-3-one derivatives and their evaluation for antimicrobial activity. biomedpharmajournal.org One of the derivatives displayed excellent antibacterial activity against both the Gram-positive bacterium Streptococcus pyogenes and the Gram-negative bacterium E. coli. biomedpharmajournal.org Other derivatives in the same series showed good activity against S. pyogenes and S. aureus. biomedpharmajournal.org

Furthermore, a series of diarylurea derivatives based on pyridazinone scaffolds were designed and tested for their antimicrobial properties. rsc.org One compound from this series exhibited potent antibacterial activity against Staphylococcus aureus with a MIC of 16 μg/mL. rsc.org

These findings highlight the potential of the pyridazinone scaffold in the development of new antibacterial agents.

Interactive Table: Antibacterial Activity of Selected Pyridazinone Derivatives

| Bacterial Strain | Compound Series | Noteworthy Activity | Reference |

| S. aureus (MRSA) | Novel pyridazinone derivatives | MIC value of 4.52 µM | mdpi.com |

| A. baumannii | Novel pyridazinone derivatives | MIC value of 3.74 µM | mdpi.com |

| P. aeruginosa | Novel pyridazinone derivatives | MIC value of 7.48 µM | mdpi.com |

| S. pyogenes | 6-phenyl–pyridazine-3-one derivative | Excellent activity | biomedpharmajournal.org |

| E. coli | 6-phenyl–pyridazine-3-one derivative | Excellent activity | biomedpharmajournal.org |

| S. aureus | Diarylurea pyridazinone derivative | MIC of 16 μg/mL | rsc.org |

Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The pyridazinone nucleus is recognized for its potential antifungal characteristics. researchgate.net Modifications of the core structure, such as substitutions at the N-2 position, have been explored to develop lead structures with potent antifungal activity. researchgate.net Studies on various pyridazinone derivatives have demonstrated their efficacy against pathogenic fungi like Candida albicans and Aspergillus niger. nih.govijbpsa.com For instance, certain hybrid pyrimido[4,5-d]pyridazinone-N-acylhydrazone compounds have shown significant inhibition against Candida species. nih.gov While specific data for 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one is not detailed in the reviewed literature, the general antifungal efficacy of the pyridazinone class of compounds is well-established, suggesting a promising area for further specific investigation. sarpublication.comresearchgate.net

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new therapeutic agents. researchgate.net Pyridazinone derivatives have been a focus of such research, with several analogs synthesized and evaluated for their in vitro antimycobacterial properties. researchgate.netlatamjpharm.orgnih.gov

Studies have shown that certain 6-substituted-3(2H)-pyridazinone derivatives exhibit noteworthy activity against Mycobacterium tuberculosis H37Rv. researchgate.netresearchgate.net For example, in one study, synthesized pyridazinone hydrazone derivatives were tested, with some compounds showing promising results. researchgate.net Another study involving pyridinylpyridazine derivatives identified a compound with significant antimycobacterial activity when compared to standard drugs. latamjpharm.org These findings underscore the potential of the pyridazinone scaffold as a basis for developing new antitubercular drugs. researchgate.netresearchgate.net

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth. nih.govmdpi.com For pyridazinone derivatives, MIC values have been determined against various microbial strains to quantify their activity.

In the context of antimycobacterial studies, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(acetophenone) hydrazone derivatives exhibited an MIC value of 5 µg/mL against M. tuberculosis H37Rv. researchgate.net In the realm of antifungal research, new hybrid pyrimido[4,5-d]pyridazinone-N-acylhydrazone compounds demonstrated significant inhibition against P. brasiliensis with MIC values ranging from 0.125 to 64 µg/mL. nih.gov

Table 1: MIC Values of Selected Pyridazinone Analogs Against Various Microbes

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Pyridazinone-acetyl-acetophenone hydrazones | Mycobacterium tuberculosis H37Rv | 5 | researchgate.net |

| Pyridinylpyridazine derivative | Mycobacterium tuberculosis | 12.5 | latamjpharm.org |

In Vitro Antioxidant Activity Evaluation (e.g., DPPH Radical Scavenging Assay, Hydrogen Peroxide Scavenging Activity)

Pyridazinone derivatives have been investigated for their antioxidant capabilities through various in vitro radical scavenging assays. researchgate.nettandfonline.comresearchgate.net Commonly used methods include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging activity test. rjptonline.orgproquest.commdpi.com

Hydrogen peroxide scavenging assays are also employed to determine antioxidant potential. rjptonline.orgproquest.com Research on new 3(2H)-one pyridazinone derivatives confirmed their potent antioxidant activity at a concentration of 50 µg/ml using both DPPH and hydrogen peroxide scavenging methods. rjptonline.org

Table 2: Antioxidant Activity of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one Analogs

| Compound | DPPH Radical Scavenging Activity (%) | Reference |

|---|---|---|

| Analog 4a | 70.27 | cbijournal.com |

| Other Analogs | 56.26 - 68.51 | cbijournal.com |

In Vitro Enzyme Inhibition Studies

The inhibitory effects of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one and its analogs on various enzymes have been a significant area of research, highlighting their potential to modulate key biological pathways.

Lipase (B570770) Inhibition Assays (e.g., Porcine Pancreatic Lipase)

Pancreatic lipase is a critical enzyme in dietary fat absorption, making it a key target for anti-obesity therapies. mdpi.com Pyridazinone derivatives have been synthesized and evaluated as potential lipase inhibitors. In one study, the biological activity of compounds with a 6-phenylpyridazin-3(2H)-one nucleus was assessed using a porcine pancreatic lipase type II (PLL) inhibitor assay, with Orlistat used as a positive control. researchgate.net The most effective compound from this series demonstrated an IC₅₀ value of 32.66±2.8265 µg/mL, indicating potential lipase inhibitory effects. researchgate.net

Table 3: Lipase Inhibitory Activity of a 6-Phenylpyridazin-3(2H)-one Analog

| Compound | Target Enzyme | IC₅₀ Value (µg/mL) | Reference |

|---|

Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Inhibition in Cell-Free Systems

Cyclooxygenase (COX) and 5-lipoxygenase (LOX) are key enzymes in the inflammatory pathway. africaresearchconnects.com The pyridazinone core has been identified as a promising structure for developing anti-inflammatory agents, particularly those that can dually inhibit COX and LOX enzymes or selectively inhibit the COX-2 isozyme. nih.govnih.gov

A novel set of pyridazinone-based sulphonamide derivatives was designed and synthesized to act as multi-target inhibitors. nih.gov These compounds effectively inhibited the COX-2 enzyme with IC₅₀ values in the sub-micromolar range (0.05 to 0.14 µM), while weakly inhibiting COX-1 (IC₅₀ values between 5 and 12.6 µM). nih.gov The same series of compounds also displayed moderate to potent activity against the 5-LOX enzyme, with IC₅₀ values ranging from 2 to 7 µM. nih.gov Certain derivatives were identified as promising dual COX-2 and 5-LOX inhibitors, with activity comparable to or better than reference inhibitors like Celecoxib (for COX-2) and Zileuton (for 5-LOX). nih.gov

Table 4: In Vitro COX-1/COX-2 and 5-LOX Inhibition by Pyridazinone Sulphonamide Analogs

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Analog 7a | 7.5 | 0.05 | 150 | 3 | nih.gov |

| Analog 7b | 8.2 | 0.06 | 136.7 | 2.5 | nih.gov |

| Celecoxib (Reference) | 7.6 | 0.05 | 152 | - | nih.gov |

Kinase Inhibition Studies (e.g., p38 MAP kinase, cyclin-dependent kinase)

While specific studies detailing the kinase inhibition profile of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one are not extensively documented in publicly available research, the broader class of pyridazinone and structurally related heterocyclic compounds has been investigated for activity against various kinases. These enzymes are crucial regulators of complex cellular processes, and their dysregulation is implicated in numerous diseases, making them important therapeutic targets.

Analogs and related scaffolds, such as pyrido-pyridazinones and imidazo[1,2-b]pyridazines, have demonstrated inhibitory activity against several kinase families. For instance, a series of pyrido-pyridazinone derivatives was found to possess potent inhibitory activity against FER tyrosine kinase. nih.gov Further screening of a lead compound from this series, DS21360717, revealed strong inhibition (>90% at 200 nM) of a panel of other kinases, including Cyclin-Dependent Kinase 2 (CDK2)/CycA2, ALK, FLT3, FMS, KIT, and SYK. nih.gov

Another related scaffold, imidazo[1,2-b]pyridazine (B131497), has been identified as a source of potent inhibitors for other kinase families. Specific derivatives have been shown to selectively interact with and block PIM kinases with low nanomolar potency. semanticscholar.org Additionally, imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of I-kappa B Kinase (IKKβ), a key enzyme in inflammatory signaling pathways. nottingham.ac.uk The discovery of pyridazinone derivatives as inhibitors of C-terminal Src Kinase (CSK), a negative regulator of T cell activation, further highlights the potential of this chemical class in kinase-targeted drug discovery. nih.govmedchemexpress.com

Other Enzyme-Targeted In Vitro Assays

In contrast to the limited specific data on kinase inhibition, 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one has been explicitly identified as a selective inhibitor of a non-kinase enzyme. This compound, also referred to as 4,5-dichloro-2-m-tolylpyridazin-3(2H)-one and designated as Lung Cancer Screen 1 (LCS-1), is a potent inhibitor of Superoxide Dismutase 1 (SOD1). nih.govfrontiersin.org In vitro assays determined its IC50 value against Cu/Zn-SOD to be 1.07 µM. LCS-1 was identified from a high-throughput screen for molecules that preferentially inhibit the growth of lung adenocarcinoma cell lines and subsequent studies confirmed SOD1 as its biological target. nih.govfrontiersin.orgresearchgate.net Further research indicates that LCS-1 can oxidize H2S and that it synergizes with SOD1 to transform it from a dismutase into an oxidase, which may contribute to its biological effects. nih.gov

The broader family of pyridazinone derivatives has been evaluated against a variety of other enzymatic targets. These investigations have revealed activities such as the inhibition of phosphodiesterase (PDE), cyclooxygenase (COX), and acetylcholinesterase (AChE). sarpublication.comdergipark.org.tr For example, certain pyridazinone derivatives bearing an indole (B1671886) moiety have been reported as selective inhibitors of phosphodiesterase 4B (PDE4B), with one compound exhibiting an IC50 of 251 ± 18 nM. nih.gov Others have been noted as potent and selective inhibitors of the COX-2 isoform. sarpublication.comdergipark.org.tr

Below is a table summarizing the enzymatic inhibition data for selected pyridazinone analogs.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one (LCS-1) | Superoxide Dismutase 1 (SOD1) | IC50 = 1.07 µM | |

| Pyridazinone derivative (4ba) | Phosphodiesterase 4B (PDE4B) | IC50 = 251 ± 18 nM; Selective over other PDE subtypes. | nih.gov |

| Vicinally disubstituted pyridazinones (e.g., ABT-963) | Cyclooxygenase-2 (COX-2) | Reported as potent and selective inhibitors. | sarpublication.com |

| 3(2H)-pyridazinone derivatives | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Derivatives showed high inhibitory activity. | dergipark.org.tr |

In Vitro Receptor Binding Studies

A number of research groups have synthesized and evaluated series of 3(2H)-pyridazinone derivatives for their binding affinity to adrenergic receptors. nih.govnih.gov These radioligand receptor binding assays revealed that many of the tested compounds showed good to excellent affinity for the alpha-1 (α₁) adrenoceptor, with Ki values reported in the low nanomolar and even subnanomolar range. nih.govnih.gov For example, one particular derivative, compound 3k, was characterized by a high α₁-adrenoceptor affinity (Ki = 1.9 nM) and was also found to be a highly selective antagonist, with a 274-fold selectivity for the α₁ subtype over the α₂ subtype. nih.gov The structural features, such as the length of a polymethylene spacer chain, were found to significantly influence the binding affinity and selectivity of these compounds. nih.govnih.gov

Beyond adrenergic receptors, pyridazinone derivatives have also been explored as ligands for other receptor systems. For example, some have been developed as N-formyl peptide receptor (FPR) ligands, which are involved in modulating leukocyte inflammatory responses. nih.gov

The table below summarizes receptor binding affinities for representative pyridazinone analogs.

| Compound Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| 3(2H)-pyridazinone derivative (Compound 3k) | Alpha-1 Adrenoceptor (α₁) | Ki = 1.9 nM | nih.gov |

| Various 3(2H)-pyridazinone derivatives | Alpha-1 Adrenoceptor (α₁) | Ki values in the subnanomolar range. | nih.gov |

| Various 3(2H)-pyridazinone derivatives | Alpha-2 Adrenoceptor (α₂) | Evaluated for binding affinity. | nih.govnih.gov |

| 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones | N-formyl peptide receptor (FPR) | Identified as potent agonists. | nih.gov |

Future Research Directions and Unexplored Avenues for 4,5 Dichloro 2 3 Methylbenzyl Pyridazin 3 2h One

Development of Novel Synthetic Routes for Enhanced Sustainability

Traditional methods for synthesizing pyridazinone derivatives often involve multi-step procedures that may use hazardous solvents and reagents. Future research should prioritize the development of more sustainable and environmentally friendly synthetic strategies. Green chemistry principles offer a roadmap for this endeavor.

Key areas of focus include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. ekb.egresearchgate.net

Use of green solvents: Replacing conventional volatile organic compounds with greener alternatives like polyethylene (B3416737) glycol (PEG-400) or water can drastically reduce the environmental impact of synthesis. doaj.org

One-pot reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. ekb.egresearchgate.net

Grinding techniques (Mechanochemistry): Solid-state reactions induced by grinding can offer a solvent-free alternative to traditional solution-phase synthesis. ekb.egresearchgate.net

By focusing on these green chemistry approaches, the synthesis of 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one and its analogs can become more efficient, cost-effective, and environmentally benign.

| Green Synthesis Technique | Potential Advantages |

| Microwave Irradiation | Reduced reaction times, higher yields, solvent-free options ekb.egresearchgate.net |

| Green Solvents (e.g., PEG-400) | Lower toxicity, reduced environmental impact, potential for reuse doaj.org |

| One-Pot Reactions | Increased efficiency, reduced waste, fewer purification steps ekb.egresearchgate.net |

| Mechanochemistry (Grinding) | Solvent-free conditions, high efficiency ekb.egresearchgate.net |

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery. For 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one, advanced computational modeling can provide profound insights into its mechanism of action and guide the design of more potent and selective analogs.

Future computational studies could involve:

Molecular Docking: To predict and analyze the binding interactions of the compound with various biological targets. This can help identify key residues involved in binding and rationalize observed biological activity. nih.govnih.govorientjchem.org

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to investigate the electronic properties, geometry, and reactivity of the molecule, providing a deeper understanding of its chemical behavior. mdpi.comx-mol.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of pyridazinone derivatives with their biological activities, enabling the prediction of activity for novel compounds. nih.gov

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the drug-likeness of the compound early in the discovery process. nih.govrsc.org

Cryo-Electron Microscopy (Cryo-EM): For suitable targets, cryo-EM can provide high-resolution structural information of the compound bound to its protein target, offering unparalleled insights for structure-based drug design. acs.org

These computational approaches can accelerate the hit-to-lead optimization process, reduce the reliance on extensive experimental screening, and facilitate the rational design of next-generation pyridazinone-based therapeutics.

Exploration of New In Vitro Biological Targets and Pathways

The pyridazinone scaffold is known to interact with a wide array of biological targets, contributing to its diverse pharmacological profile, which includes anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. nih.goveurekalert.orgresearchgate.net A crucial future direction is to systematically explore new and emerging biological targets and pathways for 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one.

Potential areas for investigation include:

Kinase Inhibition: Many kinases are implicated in cancer and inflammatory diseases. Screening the compound against a broad panel of kinases could reveal novel inhibitory activities. For instance, pyridazinone derivatives have been identified as inhibitors of FER tyrosine kinase. nih.gov

Enzyme Inhibition: Beyond kinases, numerous other enzymes are viable drug targets. Pyridazinones have shown inhibitory activity against targets like monoamine oxidase-B (MAO-B), vascular adhesion protein-1 (VAP-1), and cyclooxygenases (COX). doaj.orgnih.govnih.gov

Modulation of Emerging Pathways: Investigating the compound's effect on novel signaling pathways involved in diseases like neurodegeneration, metabolic disorders, or rare inflammatory conditions could uncover unprecedented therapeutic opportunities. nih.govmdpi.com

Anti-parasitic Activity: The proteasome in parasites like Trypanosoma cruzi has been identified as a target for pyridazinone-based inhibitors, suggesting a potential avenue for developing new anti-parasitic agents. acs.org

A systematic evaluation of the compound against a diverse range of molecular targets will be key to unlocking its full therapeutic potential.

| Potential Biological Target Class | Examples of Known Pyridazinone Targets |

| Kinases | FER Tyrosine Kinase, DYRK1A, GSK3, Cdc7 nih.govnih.gov |

| Oxidoreductases | Monoamine Oxidase-B (MAO-B), Cyclooxygenase (COX), Lipooxygenase (LOX) doaj.orgnih.govmdpi.com |

| Adhesion Molecules | Vascular Adhesion Protein-1 (VAP-1) nih.gov |

| Proteasomes | Trypanosoma cruzi 20S proteasome acs.org |

| Receptors | N-formyl peptide receptor (FPR) nih.gov |

Design and Synthesis of Complex Conjugates or Hybrid Molecules Incorporating the Pyridazinone Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug design to achieve improved affinity, selectivity, or a dual mode of action. researchgate.net The pyridazinone scaffold is an excellent candidate for the creation of novel conjugates and hybrid molecules.

Future research in this area could focus on:

Synthesis of Pyridazinone-Triazole Hybrids: Conjugating the pyridazinone core with a 1,2,4-triazole (B32235) moiety, another heterocycle known for its diverse biological activities, could lead to synergistic effects. nih.gov

Development of Pyridazinone-Benzothiazole Conjugates: Benzothiazole is a privileged scaffold in medicinal chemistry, and its combination with the pyridazinone ring may yield compounds with novel pharmacological profiles. researchgate.net

Peptidomimetics: Incorporating the pyridazinone structure into peptide-like molecules could enhance their metabolic stability and cell permeability while targeting protein-protein interactions. researchgate.net

Attachment of Targeting Moieties: Linking the pyridazinone core to molecules that specifically target certain cells or tissues (e.g., cancer cells) could lead to the development of targeted therapies with reduced side effects.

This approach allows for the rational design of multifunctional molecules with potentially enhanced therapeutic efficacy and novel mechanisms of action.

Application of High-Throughput Screening for Broader In Vitro Activity Profiling

High-throughput screening (HTS) enables the rapid testing of thousands of compounds against a multitude of biological targets. nih.govdrugtargetreview.com Applying HTS to 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one and a library of its analogs would be a highly efficient strategy for discovering new biological activities and identifying novel lead compounds. drugtargetreview.com

Future HTS campaigns could be designed to:

Identify Novel Anticancer Agents: Screening against a large panel of cancer cell lines can reveal selective cytotoxicity and provide clues about the mechanism of action. HTS has been successfully used to identify pyridazinone derivatives as FER kinase inhibitors for cancer therapy. nih.gov

Discover Modulators of Neurodegenerative Disease Targets: HTS platforms are valuable for finding compounds that can interfere with processes like protein aggregation or neuronal cell death, which are hallmarks of neurodegenerative diseases. mdpi.com

Uncover Unforeseen Activities: Screening against diverse and unrelated targets can lead to serendipitous discoveries and the repurposing of the pyridazinone scaffold for entirely new therapeutic indications.

HTS is a powerful, unbiased approach to expand the known biological activity profile of the pyridazinone class and can significantly accelerate the initial stages of drug discovery. nih.gov

Investigation of Novel Chemical Reactions and Reactivity Profiles of the Compound

A thorough understanding of the chemical reactivity of the 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one core is essential for the synthesis of diverse analogs for structure-activity relationship (SAR) studies. While some reactions of the pyridazinone ring are well-known, there is scope for exploring novel chemical transformations.

Future research could explore: